
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is an organic compound with a unique structure that includes a phenanthrene core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one typically involves the reaction of phenanthrene derivatives with prop-1-en-2-yl groups under specific conditions. One common method involves the use of catalytic hydrogenation and subsequent cyclization reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups.
Wissenschaftliche Forschungsanwendungen
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A parent compound with a similar core structure.
Anthracene: Another polycyclic aromatic hydrocarbon with comparable properties.
Naphthalene: A simpler aromatic compound with some overlapping chemical behaviors.
Uniqueness
3-(Prop-1-en-2-yl)-2,3-dihydrophenanthren-4(1H)-one is unique due to its specific substitution pattern and the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
143057-88-9 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-prop-1-en-2-yl-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C17H16O/c1-11(2)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)17(14)18/h3-8,14H,1,9-10H2,2H3 |
InChI-Schlüssel |
MFQLHKALQDQHHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC2=C(C1=O)C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)

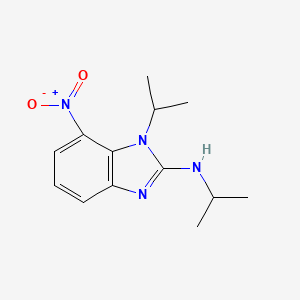
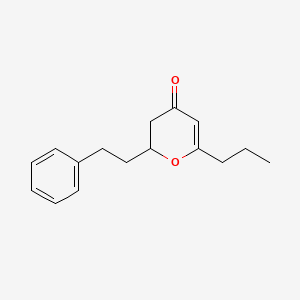


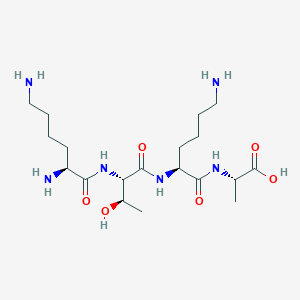


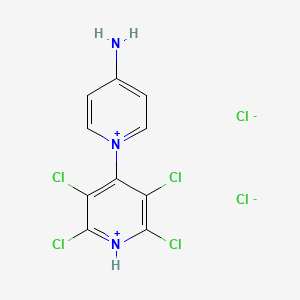
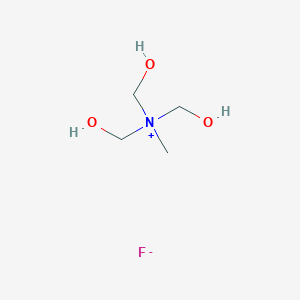
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)
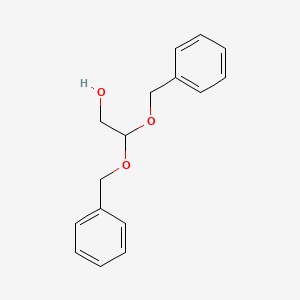
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
